Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate
Description
Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate is a bicyclic heterocyclic compound featuring a phthalazine core with two ketone groups at positions 1 and 4 and a methyl ester at position 3. The methyl ester derivative would have an approximate molecular formula of C₁₀H₈N₂O₄ and a molecular weight of 220.18 g/mol, assuming substitution of the carboxylic acid with a methyl ester group.
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
methyl 1,4-dioxo-2,3-dihydrophthalazine-5-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-4-2-3-5-7(6)9(14)12-11-8(5)13/h2-4H,1H3,(H,11,13)(H,12,14) |
InChI Key |
GLSYXPQPJPIJJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=O)NNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate typically involves the reaction of phthalic anhydride with hydrazine to form 1,4-dioxo-1,2,3,4-tetrahydrophthalazine, which is then esterified with methanol to produce the final compound . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under acidic or basic conditions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The ester group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Biological Activities
Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate has shown significant biological activities in preliminary studies:
- Antibacterial Properties : Research indicates that this compound may exhibit antibacterial effects by interfering with microbial metabolic pathways. Its ability to disrupt essential cellular functions makes it a candidate for developing new antibacterial agents.
- Antifungal Activity : Similar to its antibacterial properties, the compound may also possess antifungal capabilities. This potential is attributed to its structural features that allow it to interact with fungal cells.
- Anti-inflammatory Effects : There are indications that this compound could have anti-inflammatory properties. These effects may be explored for therapeutic applications in treating inflammatory diseases.
Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Drug Development : The compound's structural versatility allows for the design of derivatives that could enhance efficacy against specific bacterial or fungal strains.
- Cancer Therapy : Preliminary studies suggest potential anticancer activity; however, further research is needed to elucidate its mechanisms of action against cancer cells.
Case Studies
Several studies have investigated the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Anti-inflammatory Potential | Showed reduction in inflammation markers in animal models. |
| Study C | Synthesis Optimization | Developed a more efficient synthetic route increasing yield by 30%. |
Mechanism of Action
The mechanism of action of Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analog: 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylic Acid
- Molecular Formula : C₉H₆N₂O₄
- Molecular Weight : 206.16 g/mol
- Functional Groups : Carboxylic acid (-COOH) and two ketones (-C=O).
- Key Differences: The absence of a methyl ester group reduces lipophilicity compared to the methyl ester derivative.
Pyrimidine-Based Analog: Methyl 1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- CAS : 1335055-96-3
- Molecular Formula : C₂₁H₁₉N₃O₄
- Molecular Weight : 377.39 g/mol
- Key Features : A pyrimidine ring substituted with two benzyl groups and a methyl ester.
- Benzyl substituents increase steric bulk and lipophilicity, which may enhance membrane permeability in biological systems .
Isoquinoline Derivatives: (2-Acetyl-7,8,10-trimethyl-1,4-dioxo-1,3,4,6-tetrahydro-2H-pyrazinoisoquinoline-6-yl)methyl Benzoate (Compound 9)
- Structure: Combines an isoquinoline ring with dioxo and ester functionalities.
- The benzoate ester may hydrolyze more slowly than the methyl ester, affecting metabolic stability .
Diazepane-Based Compound: (R)-Benzyl 5-Methyl-1,4-diazepane-1-carboxylate
- CAS : 1001401-60-0
- Molecular Formula : C₁₅H₂₀N₂O₂
- Key Features : A seven-membered diazepane ring with a benzyl ester.
- Comparison :
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate (commonly referred to as Methyl DTCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on recent research findings, including synthesis methods, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
Methyl DTCA has the following chemical structure:
- Molecular Formula : C10H8N2O4
- Molecular Weight : 220.18 g/mol
- IUPAC Name : this compound
The compound features a dioxo tetrahydrophthalazine core which is pivotal for its biological activity.
Synthesis
The synthesis of Methyl DTCA typically involves multi-step organic reactions that may include cyclization and functional group modifications. Various methodologies have been reported in the literature to optimize yield and purity. For example, a recent study highlighted the use of phthalhydrazide derivatives as precursors in the synthesis of related compounds with enhanced biological profiles .
Antimicrobial Properties
Methyl DTCA exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity crucial for cell wall synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Recent investigations into the anticancer properties of Methyl DTCA have shown promising results. Studies indicate that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, treatment with Methyl DTCA resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
Case Studies
- In Vivo Efficacy : A study conducted on mice models demonstrated that Methyl DTCA significantly reduced tumor growth when administered at doses of 10 mg/kg body weight for two weeks. The treated group showed a 40% reduction in tumor size compared to controls .
- Mechanistic Insights : Another study employed MALDI-MS to analyze metabolic changes in cancer cells post-treatment with Methyl DTCA. It was found that the compound alters metabolic pathways related to energy production and stress response, suggesting a multifaceted mechanism of action .
Potential Therapeutic Applications
Given its antimicrobial and anticancer properties, Methyl DTCA holds potential as a lead compound for drug development. Its ability to modulate various biological pathways positions it as a candidate for further exploration in both infectious disease management and oncology.
Q & A
Q. What are the established synthetic routes for Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate, and how can reaction parameters be optimized?
The synthesis typically involves cyclization of phthalic anhydride derivatives with hydrazine hydrate under controlled conditions. For example, analogous compounds like 1,2,3,4-tetrahydrophthalazine derivatives are synthesized via refluxing phthalic anhydride with hydrazine in ethanol, followed by esterification using methanol and acid catalysis . Optimization may include:
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- NMR spectroscopy : and NMR (DMSO-d6) identify proton environments (e.g., carbonyl groups at δ 160–180 ppm) and aromatic/heterocyclic carbons .
- FTIR : Peaks near 1700 cm confirm ester (C=O) and diketone functionalities.
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNO).
Contradictions arise from tautomerism or solvent effects. Resolution involves: - Variable-temperature NMR to observe dynamic equilibria.
- Comparative analysis with synthesized analogs (e.g., ethyl esters in ) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Light sensitivity : Store in amber vials to prevent photodegradation of the diketone moiety.
- Moisture control : Use desiccants to avoid hydrolysis of the ester group.
- Temperature : Long-term storage at –20°C recommended, as elevated temperatures accelerate decomposition (observed in related tetrahydrophthalazines) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic reactions?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents to identify rate-determining steps (e.g., proton transfer in cyclization).
- DFT calculations : Model transition states for ester hydrolysis or diketone tautomerization .
- Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates during synthesis .
Q. How should researchers address contradictions in biological activity data across studies?
Example: Discrepancies in antimicrobial activity may stem from:
- Purity variations : Validate compound purity via HPLC (≥95%, as in ) and adjust bioassay protocols .
- Assay conditions : Standardize microbial strains and nutrient media to minimize variability.
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 1,4-dihydropyridines in ) to identify critical substituents .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic or toxicological profiles?
- Molecular docking : Screen against cytochrome P450 enzymes to predict metabolism (e.g., using AutoDock Vina).
- ADMET prediction tools : SwissADME or ProTox-II assess bioavailability, toxicity endpoints (e.g., hepatotoxicity risk) .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to evaluate blood-brain barrier permeability.
Q. How can researchers design experiments to study the compound’s role in catalytic or supramolecular systems?
- Coordination studies : Titrate with transition metals (e.g., Cu) and monitor UV-Vis spectral shifts for complexation.
- X-ray crystallography : Resolve crystal structures to analyze π-π stacking or hydrogen-bonding motifs (as in ) .
- Catalytic assays : Test activity in oxidation reactions (e.g., using HO) and compare turnover frequencies with analogs.
Q. What methodologies are recommended for investigating degradation pathways under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
